6-Phenyltetraazolo[1,5-b]pyridazin-7-ol
Description
6-Phenyltetraazolo[1,5-b]pyridazin-7-ol (CAS: 152942-00-2) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₀H₇N₅O. Its structure comprises a tetraazolo[1,5-b]pyridazine core fused with a phenyl group at position 6 and a hydroxyl group at position 7 . This compound belongs to a broader class of tetrazolo-fused pyridazines, which are of interest in materials science, pharmaceuticals, and energetic materials due to their high nitrogen content and structural versatility.
Properties
Molecular Formula |
C10H7N5O |
|---|---|
Molecular Weight |
213.2 g/mol |
IUPAC Name |
6-phenyl-3H-tetrazolo[1,5-b]pyridazin-7-one |
InChI |
InChI=1S/C10H7N5O/c16-8-6-9-11-13-14-15(9)12-10(8)7-4-2-1-3-5-7/h1-6H,(H,11,14) |
InChI Key |
YKOJQKDJVANJMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC2=O)N=NN3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC2=O)N=NN3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in Energetic Materials
6-Azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (Compound 32)
- Structure: Features an azido (-N₃) group at position 6, nitro (-NO₂) at position 8, and amine (-NH₂) at position 5.
- Properties :
8-Nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (Compound 33)
- Structure: Nitro (-NO₂) at position 8 and two amine (-NH₂) groups at positions 6 and 6.
- Properties :
- Applications : Suitable as a secondary explosive due to high stability and performance .
6-Azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (Compound 3at)
- Structure : Similar to Compound 32 but optimized for detonation.
- Properties :
- Applications : Promising green primary explosive with high initiating power .
Analogues with Pharmaceutical Relevance
Tetrazolo[1,5-b]pyridazin-6-amine (CAS: 19195-43-8)
- Structure: Amino (-NH₂) group at position 4.
- Properties :
- Applications: Potential as a building block for bioactive molecules due to nucleophilic amino group .
5-Phenyltetrazolo[1,5-a]pyrimidin-7-ol (CAS: 13322-69-5)
- Structure : Tetrazolo[1,5-a]pyrimidine core with phenyl and hydroxyl groups.
- Properties :
- Applications : Studied for kinase inhibition or antimicrobial activity due to planar aromatic structure .
Comparison with Target Compound :
The pyridazine vs. pyrimidine core difference influences electronic properties and binding interactions. The target compound’s pyridazine core may offer distinct solubility or reactivity profiles.
Thermal and Chemical Stability Trends
| Compound | Decomposition Temp (°C) | Key Functional Groups | Stability Insight |
|---|---|---|---|
| 6-Phenyltetraazolo[1,5-b]pyridazin-7-ol | Not reported | -OH, -Ph | Phenyl enhances aromatic stability |
| Compound 32 | 163 | -N₃, -NO₂ | Azido group reduces thermal stability |
| Compound 33 | 290 | -NO₂, -NH₂ | Amino groups improve stability |
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